

# Capivasertib Dosing for In Vivo Mouse Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Capivasertib**

Cat. No.: **B1684468**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Capivasertib** (AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).<sup>[1]</sup> Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many cancers, making it a key target for therapeutic intervention.<sup>[2]</sup> Preclinical in vivo studies using mouse models are crucial for evaluating the efficacy and pharmacodynamics of **Capivasertib**. These application notes provide detailed protocols for the dosing and administration of **Capivasertib** in mouse xenograft models, including formulation, administration routes, and representative dosing schedules.

## Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

**Capivasertib** functions by competitively inhibiting the ATP-binding site of AKT isoforms, thereby preventing the phosphorylation of its downstream substrates.<sup>[1]</sup> This action effectively blocks the PI3K/AKT/mTOR signaling cascade, which is critical for cell survival, growth, and metabolism.<sup>[1][3]</sup> The pathway is often activated in cancer through various mechanisms, including mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1.<sup>[2][4]</sup>

[Click to download full resolution via product page](#)

**Diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.**

## Quantitative Data Summary

The following tables summarize representative dosing schedules and formulations for **Capivasertib** in preclinical mouse models.

Table 1: **Capivasertib** Dosing Schedules in Mouse Xenograft Models

| Tumor Model               | Mouse Strain | Dose (mg/kg)  | Dosing Schedule         | Administration Route | Reference                               |
|---------------------------|--------------|---------------|-------------------------|----------------------|-----------------------------------------|
| BT474c<br>(Breast Cancer) | Nude         | 100-300       | Twice daily for 14 days | Oral Gavage          | <a href="#">[5]</a> <a href="#">[6]</a> |
| U87-MG<br>(Glioblastoma ) | Nude         | 100-300       | Chronic oral dosing     | Oral Gavage          | <a href="#">[5]</a> <a href="#">[7]</a> |
| PDGCX<br>(Gastric Cancer) | N/A          | 100-300       | Twice daily for 20 days | Oral Gavage          | <a href="#">[6]</a>                     |
| Various Tumor Types       | Nude/SCID    | 130, 200, 300 | Chronic oral dosing     | Oral Gavage          | <a href="#">[5]</a>                     |

Table 2: Recommended Formulation for Oral Administration in Mice

| Component                                               | Concentration   | Purpose                            | Reference                               |
|---------------------------------------------------------|-----------------|------------------------------------|-----------------------------------------|
| Dimethyl Sulfoxide (DMSO)                               | 10%             | Solubilizing Agent                 | <a href="#">[6]</a> <a href="#">[8]</a> |
| Kleptose® HPB<br>(Hydroxypropyl- $\beta$ -cyclodextrin) | 25% w/v         | Solubilizing and Stabilizing Agent | <a href="#">[6]</a> <a href="#">[8]</a> |
| Sterile Water or Buffer                                 | To final volume | Vehicle                            | <a href="#">[6]</a> <a href="#">[8]</a> |

## Experimental Protocols

### Protocol 1: Preparation of Capivasertib for Oral Gavage

This protocol describes the preparation of a **Capivasertib** solution suitable for oral administration in mice.

#### Materials:

- **Capivasertib** (AZD5363) powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Kleptose® HPB (Hydroxypropyl- $\beta$ -cyclodextrin), parenteral grade
- Sterile phosphate-buffered saline (PBS) or water for injection
- Sterile, light-protected tubes
- Vortex mixer and/or sonicator

#### Procedure:

- Calculate the required amount of **Capivasertib**: Based on the desired dose (e.g., 150 mg/kg) and the average weight of the mice, calculate the total amount of **Capivasertib** needed.
- Prepare the vehicle:
  - In a sterile tube, dissolve the Kleptose® HPB in sterile PBS or water to a final concentration of 25% (w/v). For example, to make 10 mL of vehicle, dissolve 2.5 g of Kleptose® HPB in approximately 7.5 mL of PBS/water and then bring the final volume to 10 mL.
  - Add DMSO to the Kleptose® HPB solution to a final concentration of 10%. For a 10 mL final volume, this would be 1 mL of DMSO.
- Dissolve **Capivasertib**:
  - Weigh the calculated amount of **Capivasertib** powder.

- First, dissolve the **Capivasertib** powder in the required volume of DMSO.
- Slowly add the **Capivasertib**/DMSO solution to the Kleptose® HPB solution while vortexing to ensure proper mixing.
- Final Formulation: The final formulation should be a clear solution of **Capivasertib** in 10% DMSO and 25% w/v Kleptose® HPB.[6][8]
- Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, protect from light and store at 4°C.

## Protocol 2: Subcutaneous Xenograft Tumor Model and Capivasertib Administration

This protocol outlines the establishment of a subcutaneous tumor xenograft model and subsequent treatment with **Capivasertib**.

### Materials:

- Cancer cell line (e.g., BT474c, U87-MG)
- Immunocompromised mice (e.g., Nude, SCID)
- Sterile PBS
- Matrigel (optional, can improve tumor take rate)
- Syringes and needles for cell injection and oral gavage
- Calipers for tumor measurement
- Animal scale

### Procedure:

- Tumor Cell Preparation:
  - Culture cancer cells to ~80-90% confluency.

- Harvest cells using trypsin and wash twice with sterile, serum-free media or PBS.
- Perform a cell count and assess viability (should be >90%).
- Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g.,  $5 \times 10^6$  cells/100  $\mu$ L).
- Tumor Implantation:
  - Anesthetize the mouse.
  - Inject the cell suspension (e.g., 100  $\mu$ L) subcutaneously into the flank of the mouse.
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.  
Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.
- Treatment Initiation:
  - Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- **Capivasertib** Administration:
  - Administer the prepared **Capivasertib** solution or vehicle control via oral gavage at the determined dose and schedule (e.g., 150 mg/kg, twice daily).[5][6]
- Monitoring and Endpoints:
  - Monitor animal body weight and overall health status 2-3 times per week.
  - Continue tumor volume measurements throughout the study.
  - The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.

- At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.



[Click to download full resolution via product page](#)

### General workflow for a Capivasertib in vivo efficacy study using a xenograft mouse model.

## Concluding Remarks

These protocols provide a framework for conducting in vivo studies with **Capivasertib** in mouse models. The specific dose and schedule may require optimization depending on the tumor model and experimental objectives. It is crucial to monitor for signs of toxicity, such as significant body weight loss, and adjust the dose if necessary. Pharmacodynamic studies to confirm target inhibition in tumor tissue are highly recommended to correlate drug exposure with biological activity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Capivasertib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Capivasertib Dosing for In Vivo Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684468#capivasertib-dosing-schedule-for-in-vivo-mouse-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)